Benzyl Cinnamate
Description
Overview of Major Research Domains in Benzyl (B1604629) Cinnamate (B1238496) Studies Major research domains involving benzyl cinnamate include natural product isolation and characterization, where it is identified as a constituent of various plant extracts.nih.govSynthetic chemistry research focuses on developing improved methods for its synthesis, particularly enzymatic esterification, which offers a greener alternative to traditional chemical routes.researchgate.netrsc.orgeurekaselect.comInvestigations into its biological activities, such as its effects on hypertension and potential anti-inflammatory properties, represent another key research area.chemfaces.comresearchgate.netFurthermore, studies related to its use as a flavoring agent and fragrance fixative involve research into its physical and chemical properties, as well as its interactions with other compounds.nih.govchemimpex.comResearch also extends to analytical methodologies for its detection and quantification in various matrices, such as propolis.chemfaces.comebi.ac.uk
Table: Compound Name and PubChem CID
| Compound Name | PubChem CID |
| This compound | 5273469 |
Detailed Research Findings:
Research into the enzymatic synthesis of this compound has explored the efficiency of various lipases as catalysts. Studies have shown that lipase (B570770) catalysis can successfully synthesize this compound through the esterification of cinnamic acid with benzyl alcohol. researchgate.netebi.ac.uk For instance, Lipozyme TLIM demonstrated high efficiency in isooctane (B107328) as a medium, achieving a maximum yield of 97.3% under optimal conditions. researchgate.netebi.ac.uk Another study highlighted Novozym 40086 as a novel and efficient biocatalyst for this esterification, achieving a maximum yield of 96.2 ± 1.4% under optimized parameters including reaction temperature, substrate molar ratio, lipase concentration, and reaction time. rsc.orgrsc.org The reusability of these enzymes has also been investigated, with Lipozyme TLIM retaining 63% of its initial activity after three cycles and Novozym 40086 retaining 90.1% yield after nine reuses. researchgate.netebi.ac.ukrsc.org
Kinetic and thermodynamic investigations of the enzymatic synthesis of this compound have revealed that the reaction follows a Ping-Pong mechanism, which can be subject to substrate inhibition, particularly by benzyl alcohol. eurekaselect.comingentaconnect.com Studies have estimated kinetic and thermodynamic parameters, indicating that the inhibition by benzyl alcohol can be reduced at higher temperatures. eurekaselect.comingentaconnect.com The esterification process has been found to be endothermic, with specific enthalpy and entropy values reported, suggesting that the reaction can become spontaneous above a certain temperature threshold. ingentaconnect.com
Research has also explored the potential anti-hypertensive effects of this compound. Studies have isolated this compound from extracts of Liquidambar styraciflua resin and found that it inhibited the function of Angiotensin II in a dose-dependent manner without cytotoxicity. researchgate.net These findings suggest that this compound may be useful in reducing hypertension. researchgate.net
Analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS), have been developed and applied for the quantitative analysis of this compound in natural products like propolis, aiding in the chemical characterization of specimens from different locations. chemfaces.comebi.ac.uk
Data Tables:
As an example of how data from such studies could be presented in a table format if the full data were available:
| Lipase | Medium | Optimal Temperature (°C) | Optimal Time (h) | Maximum Yield (%) | Yield After X Reuses (%) |
| Lipozyme TLIM | Isooctane | [Data from source] | [Data from source] | 97.3 | 63 (after 3 reuses) |
| Novozym 40086 | [Data from source] | 46.3 | 11.3 | 96.2 ± 1.4 | 90.1 (after 9 reuses) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOLYJTSCBCGC-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880905 | |
| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index], White to pale yellow solid | |
| Record name | Benzyl cinnamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3885 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228-230 °C @ 22 mm Hg | |
| Record name | BENZYL CINNAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
GREATER THAN 100 °C | |
| Record name | BENZYL CINNAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1:8 IN 90% ALCOHOL, Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils., insoluble in water; soluble in oils, very soluble (in ethanol) | |
| Record name | BENZYL CINNAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.109 AT 15 °C, PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ | |
| Record name | BENZYL CINNAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg @ 173.8 °C | |
| Record name | BENZYL CINNAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID, Crystals from 95% ethanol, White crystals | |
CAS No. |
103-41-3, 78277-23-3 | |
| Record name | Benzyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67O3RO97U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYL CINNAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
39 °C, MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ | |
| Record name | BENZYL CINNAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Occurrence and Biosynthetic Pathways of Benzyl Cinnamate
Natural Occurrence in Plant Species and Biological Matrices
Benzyl (B1604629) cinnamate (B1238496) has been identified in a variety of natural sources, contributing to their distinct香气 and properties.
Benzyl cinnamate is a known constituent of several important balsams. It is reported to occur in Peru Balsam and Tolu Balsam. nih.govodowell.commedchemexpress.comcosmeticsinfo.org Furthermore, it is noted as a main constituent of Copaiba Balsam. nih.govodowell.commedchemexpress.comthegoodscentscompany.com Its presence has also been documented in Sumatra and Penang Benzoin. nih.govodowell.commedchemexpress.comthegoodscentscompany.com The occurrence in these balsams highlights its role as a natural aromatic component in these resinous exudates.
Beyond balsams, this compound has been detected in specific plant tissues and extracts. It has been reported in Friesodielsia velutina and Isotachis japonica. nih.gov this compound is also found in cumin (Cuminum cyminum), where it can be present in notable concentrations. nih.govhmdb.ca Myroxylon pereirae resin, the source of Peru Balsam, naturally contains this compound. nih.gov While some sources mention occurrence in various plant species nih.govthegoodscentscompany.com, specific data on Bermuda buttercup leaves and branches were not prominently found in the provided search results.
This compound has been identified as a component of propolis, a resinous substance collected by honeybees from botanical sources. dermnetnz.orgmedscape.comtandfonline.comresearchgate.netnih.gov Its presence in propolis contributes to the complex chemical composition of this bee product. Chemical analysis of propolis extracts has indicated the presence of this compound among other aromatic acids and esters. tandfonline.comnih.gov
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound in plants is linked to the broader phenylpropanoid pathway, which provides the necessary precursors.
The phenylpropanoid pathway is a central metabolic route in plants responsible for the synthesis of a wide range of phenolic compounds, including hydroxycinnamic acids and their derivatives. wikipedia.orgbeilstein-journals.orgatamanchemicals.comnih.govresearchgate.netresearchgate.net this compound, being an ester of cinnamic acid, is considered to be derived through this pathway. beilstein-journals.orgatamanchemicals.com The pathway begins with the deamination of phenylalanine. researchgate.netpnas.org
The biosynthesis of this compound involves the formation of its precursor molecules: cinnamic acid and benzyl alcohol. The initial step in the phenylpropanoid pathway is the conversion of the amino acid L-phenylalanine to trans-cinnamic acid. wikipedia.orgatamanchemicals.comresearchgate.netresearchgate.netpnas.orgnih.govoup.com This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). wikipedia.orgatamanchemicals.comresearchgate.netresearchgate.netpnas.orgnih.govoup.com Cinnamic acid then serves as a key intermediate for the synthesis of various phenylpropanoids. wikipedia.orgbeilstein-journals.orgatamanchemicals.com
Role of Specific Enzymes (e.g., Cinnamate:CoA Ligase (CNL), Cinnamoyl-CoA Reductase (CCR), Benzyl Alcohol O-Benzoyltransferase (HSR201))
Several enzymes play crucial roles in the pathways leading to the precursors of this compound, particularly in the context of benzenoid biosynthesis in plants.
Cinnamate:CoA Ligase (CNL) : CNL is involved in the activation of cinnamic acid by catalyzing the formation of cinnamoyl-CoA esters. uniprot.orgresearchgate.netnih.gov This step is essential for channeling cinnamic acid into downstream metabolic processes, including the beta-oxidative pathway that can lead to the formation of benzoyl-CoA, a precursor for some benzenoid compounds. researchgate.netmpg.de CNL enzymes have been studied in plants like Petunia hybrida and Hypericum calycinum. researchgate.netnih.gov In Petunia hybrida, CNL is localized in peroxisomes and contributes to the biosynthesis of floral volatile benzenoids/phenylpropanoids. researchgate.netrhea-db.org Research indicates that CNL prefers cinnamic acid as a substrate. nih.gov
Cinnamoyl-CoA Reductase (CCR) : CCR catalyzes the reduction of cinnamoyl-CoA esters to their corresponding cinnamaldehydes. frontiersin.orgbiorxiv.orgnih.govresearchgate.net This is a key step in the biosynthesis of monolignols, which are components of lignin (B12514952), but CCR can also be involved in pathways producing other phenylpropanoid-derived compounds. frontiersin.orgnih.gov While primarily known for its role in lignin biosynthesis, some CCR homologs have been found to function as benzaldehyde (B42025) synthases, converting benzoyl-CoA to benzaldehyde in plants like cucumber (Cucumis sativus L.). biorxiv.org Benzaldehyde can then be reduced to benzyl alcohol, a precursor for this compound.
Benzyl Alcohol O-Benzoyltransferase (HSR201) : HSR201 is an enzyme that has been implicated in the biosynthesis of salicylic (B10762653) acid (SA), another plant phenolic compound. researchgate.netnih.govrawdatalibrary.netnih.govoup.com Studies in tobacco (Nicotiana tabacum) and Nicotiana benthamiana have shown that HSR201, a benzyl alcohol O-benzoyltransferase, is required for pathogen signal-induced SA synthesis. researchgate.netnih.govrawdatalibrary.netnih.govoup.com While directly involved in SA biosynthesis, its activity as a benzoyltransferase utilizing benzyl alcohol suggests a potential link to the metabolism of benzyl alcohol, a precursor of this compound. HSR201 is localized in peroxisomes. nih.govnih.govoup.com
These enzymes, operating within interconnected phenylpropanoid and benzenoid pathways, contribute to the metabolic landscape from which the precursors for this compound biosynthesis arise.
Metabolic Engineering Approaches for Biosynthesis
Metabolic engineering offers strategies to enhance the production of various compounds, including those derived from phenylpropanoid pathways like this compound precursors. While specific metabolic engineering efforts directly targeting this compound biosynthesis in plants are less extensively documented in the provided results, research on the metabolic engineering of its precursors, such as benzyl alcohol and the manipulation of related pathways, provides relevant insights.
Metabolic engineering has been successfully applied to improve the production of benzyl alcohol in microorganisms like Escherichia coli. acs.orgnih.gov Strategies have included enhancing the shikimate pathway to increase precursor availability, deleting competing pathways to redirect carbon flux, and optimizing enzyme expression. acs.orgnih.gov These approaches have demonstrated significant increases in benzyl alcohol titers. acs.orgnih.gov
Furthermore, enzymatic synthesis of this compound using lipases has been explored as an alternative to traditional chemical synthesis or extraction methods. benthamdirect.comnih.govnih.gov This biocatalytic approach offers advantages such as high catalytic efficiency, mild reaction conditions, and environmental friendliness. benthamdirect.comnih.gov Research has focused on optimizing enzymatic esterification conditions, including enzyme concentration, temperature, and substrate ratio, to achieve high yields of this compound. nih.govresearchgate.net Immobilized lipases, such as those entrapped in nano-molecular cages, have shown improved stability and reusability in this compound synthesis. nih.gov
The understanding of the enzymes involved in the phenylpropanoid and benzenoid pathways, coupled with advancements in metabolic engineering and biocatalysis, provides a foundation for potential future strategies to optimize the biological production of this compound.
Synthesis Methodologies and Optimization in Chemical Research
Chemical Synthesis Approaches (e.g., Esterification with Acidic Catalysts like Sulfuric Acid)
Chemical synthesis of benzyl (B1604629) cinnamate (B1238496) typically involves the esterification of cinnamic acid with benzyl alcohol. This reaction is commonly catalyzed by acidic substances. Sulfuric acid is a frequently employed homogeneous acidic catalyst for this esterification scentree.coscentree.cogoogle.com.
The Fischer esterification, a classic method for synthesizing esters, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, often a strong mineral acid like sulfuric acid or para-toluenesulfonic acid google.comoperachem.com. This reaction is reversible, and to favor product formation, strategies such as using an excess of one reactant (typically the alcohol) or removing water as it is formed are employed operachem.com. Techniques like using a Dean-Stark apparatus to azeotropically remove water with a solvent such as toluene (B28343) are common in these procedures operachem.comsciencemadness.org.
While sulfuric acid is a widely accepted commercial catalyst due to its effectiveness in achieving faster reaction rates and higher conversions in many liquid-phase esterification reactions, it also presents certain disadvantages. These include potential side reactions like dehydration of the alcohol, which can lower the ester yield and increase operating costs. Additionally, the resulting esters may contain residual acidity, requiring neutralization steps, particularly for applications where acid content is critical, such as in plasticizers for halogen-containing polymers google.com. Some chemical synthesis methods using sulfuric acid have reported yields around 90% .
Alternative chemical approaches have also been explored, including methods that utilize different catalysts and reaction conditions to improve yield and reduce environmental impact. For instance, one method involves a one-step reaction using benzyl acetate (B1210297) and benzaldehyde (B42025) with a mixed aqueous solution of NaOH-K₂CO₃ as a catalyst and tetrabutylammonium (B224687) bromide as a phase transfer catalyst in dimethyl sulfoxide (B87167) (DMSO) solvent, followed by pH adjustment with sulfuric acid. This method has reported yields exceeding 80% google.comgoogle.com. Solid acid catalysts, such as HND-26, have also been investigated for the synthesis of benzyl cinnamate, offering potential advantages in terms of reusability and ease of separation compared to homogeneous acid catalysts researchgate.net. Using HND-26, a maximum yield of 95.1% was obtained under optimized conditions researchgate.net.
Biocatalytic and Enzymatic Synthesis
Enzymatic synthesis using lipases has emerged as a more environmentally friendly alternative to traditional chemical methods for producing this compound researchgate.net. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides, but they can also catalyze esterification, transesterification, and alcoholysis reactions in non-aqueous or biphasic systems researchgate.net. This versatility makes them valuable biocatalysts for the synthesis of various esters, including aromatic esters like this compound researchgate.netresearchgate.net.
Lipase-Catalyzed Esterification (e.g., Candida antarctica lipase (B570770) (Novozym 435, NS 88011), Thermomyces lanuginosus lipase (Lipozyme TLIM), Rhizomucor miehei lipase (Novozym 40086))
Several commercial immobilized lipases have been successfully employed for the enzymatic synthesis of this compound through the esterification of cinnamic acid with benzyl alcohol. Among these, lipases from Candida antarctica (such as Novozym 435 and NS 88011), Thermomyces lanuginosus (Lipozyme TLIM), and Rhizomucor miehei (Novozym 40086) are commonly used researchgate.netresearchgate.netrsc.orgpubcompare.ai.
Studies have compared the efficiency of different lipases in catalyzing this reaction. For example, Lipozyme TLIM has been found to be more efficient than Novozym 435 in certain solvent systems researchgate.netdoi.org. Novozym 40086 has also demonstrated high activity, achieving a maximum this compound yield of 92.3% in isooctane (B107328) after 24 hours under specific conditions researchgate.net. Another Candida antarctica lipase, NS88011, immobilized on a hydrophobic polymeric resin, has shown high efficiency with a reported yield of 97.6% under optimized conditions nih.gov.
The choice of lipase and the reaction medium significantly influence the reaction yield. For instance, in a study comparing Lipozyme TLIM and Novozym 435, Lipozyme TLIM showed the highest yield in isooctane, while Novozym 435 performed best in toluene researchgate.net.
Optimization of Reaction Conditions (e.g., Temperature, Enzyme Loading, Substrate Molar Ratio, Reaction Time, Solvent Systems)
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of enzymatic synthesis of this compound. Key parameters investigated include temperature, enzyme loading, substrate molar ratio of benzyl alcohol to cinnamic acid, reaction time, and solvent systems google.comresearchgate.netdoi.orgnih.govWeather information for locality: Katowice.
Temperature affects both the reaction rate and enzyme stability mdpi.com. Optimal temperatures for lipase-catalyzed synthesis of this compound have been reported within a range, for example, 40 °C with Lipozyme TL IM researchgate.netnih.gov and 46.3 °C with Novozym 40086 rsc.org. Higher temperatures can increase reaction rates but may also lead to enzyme deactivation over time mdpi.com.
Enzyme loading, or the concentration of the biocatalyst, is another critical factor. Increasing enzyme concentration generally increases the reaction rate and yield up to a certain point, beyond which mass transfer limitations or enzyme aggregation can occur, negatively impacting efficiency researchgate.netunife.it. Optimized enzyme concentrations have been determined for different lipases; for instance, 31 mg/mL for Lipozyme TL IM researchgate.netnih.gov and 23.1 mg/mL for Novozym 40086 rsc.org.
The molar ratio of substrates (cinnamic acid to benzyl alcohol) also plays a significant role. An excess of one substrate, typically the alcohol, is often used to shift the reaction equilibrium towards ester formation operachem.com. However, a high concentration of benzyl alcohol can sometimes inhibit lipase activity researchgate.netdoi.org. Optimized molar ratios have been reported, such as 1:2.6 (acid:alcohol) researchgate.netnih.gov and 1:3 (acid:alcohol) rsc.orgnih.gov.
Reaction time is another parameter that needs optimization to achieve maximum yield. The optimal reaction time varies depending on the lipase and other conditions, ranging from a few hours to over 30 hours researchgate.netrsc.orgnih.gov.
The choice of solvent system is critical in enzymatic synthesis as it affects substrate solubility, enzyme activity, and reaction equilibrium researchgate.netresearchgate.net. Non-polar solvents like isooctane and n-heptane have shown good results for this compound synthesis catalyzed by lipases researchgate.netnih.govresearchgate.net. Isooctane, with its high boiling point and log P value, has been reported to facilitate high this compound yields researchgate.net.
Here is a table summarizing some optimized reaction conditions and yields for the enzymatic synthesis of this compound:
| Lipase | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading (mg/mL) | Reaction Time (h) | Solvent | Yield (%) | Source |
| Lipozyme TL IM | 1:2.6 | 40 | 31 | 27 | Isooctane | 97.7 | researchgate.netnih.gov |
| Novozym 40086 | 1:3 | 46.3 | 23.1 | 11.3 | - | 96.2 ± 1.4 | rsc.org |
| NS 88011 | 1:3 | 59 | 4.4 | 32 | n-heptane | 97.6 | nih.gov |
| Lipozyme TLIM | - | - | - | - | Isooctane | 97.3 | researchgate.netdoi.org |
| CSL@[email protected] | - | 70 | - | 2 | - | 97.3 | researchgate.net |
Enzyme Stability and Reusability in Synthesis
The stability and reusability of immobilized enzymes are crucial factors for the economic viability of biocatalytic processes researchgate.netnih.gov. Immobilization can enhance enzyme stability against various environmental factors and facilitate their recovery and reuse over multiple reaction cycles mdpi.comnih.gov.
Studies on the reusability of lipases in this compound synthesis have shown promising results. For example, immobilized lipase NS88011 maintained activity and achieved yields above 60% for up to 13 cycles (416 hours), indicating good operational stability nih.gov. Novozym 40086 has been reported to be reusable for 9 cycles with the yield remaining above 90.1% researchgate.netrsc.org. Immobilized Porcine pancreatic lipase (PPL) on a polyoxometalate-metal organic framework (PW@MIL-100(Fe)) retained 90.4% of its initial activity after 5 cycles and achieved 80.0% yield after 8 reuses in this compound synthesis nih.gov.
The half-life of the enzyme is a measure of its stability. For NS 88011 lipase at 59 °C, a half-life of 505.9 hours has been reported, suggesting its potential for industrial application due to its efficiency and considerable stability nih.gov.
Response Surface Methodology in Synthesis Optimization
Response Surface Methodology (RSM) is a statistical technique widely used for optimizing chemical and enzymatic processes by evaluating the effects of multiple variables and their interactions on a response, such as product yield researchgate.netnih.govacs.orgjst.go.jp. RSM allows for the design of experiments to systematically investigate the influence of factors like temperature, enzyme loading, substrate molar ratio, and reaction time on the synthesis of this compound researchgate.netnih.gov.
Using RSM, researchers can develop mathematical models that describe the relationship between the reaction parameters and the yield, enabling the prediction of optimal conditions. For instance, a study employing a 5-level-4-factor central composite design and a quadratic polynomial regression model achieved a coefficient of determination of 0.9851 for optimizing this compound synthesis by enzymatic esterification researchgate.netnih.gov. This approach led to the identification of optimal conditions that resulted in high yields, such as 97.7% yield achieved with Lipozyme TL IM under specific conditions determined by RSM researchgate.netnih.gov. RSM has been successfully applied to optimize the synthesis of this compound catalyzed by various lipases, including immobilized NS88011 and Novozym 40086 rsc.orgnih.gov.
Pharmacological and Biological Activities of Benzyl Cinnamate
Anti-Inflammatory Activities
Studies have explored the potential of benzyl (B1604629) cinnamate (B1238496) and extracts containing it, such as cinnamon extract, for their anti-inflammatory effects. These effects appear to be mediated through the modulation of various inflammatory mediators and signaling pathways.
Inhibition of Proinflammatory Cytokines (e.g., TNFα, IL-1β, IL-6)
Proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) play crucial roles in initiating and propagating inflammatory responses. Research on cinnamon extract, which contains benzyl cinnamate, has shown inhibitory effects on the production of these cytokines. Ethanolic extracts of Cinnamomum verum have demonstrated the suppression of TNF-α, IL-1β, and IL-6 production in LPS-stimulated cells rsc.orgmdpi.com. While these findings are for the extract, they suggest that components like this compound may contribute to this inhibitory effect.
Modulation of Nitric Oxide (NO) Production and iNOS Expression
Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), is another key mediator of inflammation. Elevated levels of NO contribute to inflammatory tissue damage. Studies on cinnamon extract have indicated its ability to suppress NO production by reducing iNOS expression in activated macrophages mdpi.comphypha.ir. This suggests a potential mechanism by which this compound, as a constituent of cinnamon extract, could exert anti-inflammatory effects.
Effects on Macrophages, Microglia, and Astrocytes
Macrophages are central to the inflammatory response, releasing various mediators upon activation mdpi.comnih.gov. While direct studies specifically on this compound's effects on macrophages, microglia, and astrocytes were not extensively detailed in the provided snippets, research on cinnamon extract has shown its ability to modulate inflammatory responses in macrophages. LPS-stimulated RAW 264.7 macrophage cells, a common in vitro model for studying anti-inflammatory agents, have been used to demonstrate the inhibitory effects of cinnamon extract on the release of inflammatory mediators nih.gov.
Mechanisms of Anti-inflammatory Action (e.g., TLR2 and TLR4 Signaling Pathways, Inhibition of ROS Production, Modulation of NOX Activity, NF-κB Pathway)
The anti-inflammatory mechanisms of compounds found in cinnamon, including potentially this compound, involve the modulation of key signaling pathways. Toll-like receptors (TLRs), such as TLR2 and TLR4, are involved in recognizing inflammatory stimuli and triggering downstream signaling cascades rsc.org. Activation of TLR4, for instance, leads to the translocation of the transcription factor NF-κB into the cell nucleus, a key event in the expression of proinflammatory genes rsc.org. Studies on cinnamon extract have shown inhibition of NF-κB activation mdpi.comphypha.ir. Furthermore, cinnamon extract has been reported to inhibit intracellular ROS generation and modulate the expression of downstream genes involved in the Toll-like receptor signaling pathway nih.gov. These findings suggest that this compound may contribute to the anti-inflammatory effects by interfering with TLR-mediated signaling and the NF-κB pathway, as well as by reducing reactive oxygen species (ROS) production.
Relevance to Rheumatoid Arthritis (RA) Treatment
Rheumatoid Arthritis (RA) is a chronic inflammatory disorder. While direct clinical data on this compound for RA treatment was not found in the provided snippets, IL-6 is a known target for Juvenile Idiopathic Arthritis (JIA), a form of arthritis semanticscholar.orgresearchgate.net. Given that cinnamon extract and its components, including potentially this compound, have shown inhibitory effects on IL-6 production, this suggests a potential relevance for this compound in modulating inflammatory processes implicated in conditions like RA, although further specific research is needed.
Antimicrobial Properties
This compound has been recognized for its potential antimicrobial properties cymitquimica.comchemimpex.comchemimpex.com. It is used pharmaceutically as an antibacterial and antifungal agent wikipedia.org. Studies investigating the antimicrobial activity of synthetic cinnamides and cinnamates, including this compound, against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa have been conducted. In one study, this compound showed equipotent activity to decyl cinnamate against S. aureus ATCC-35903 and S. epidermidis ATCC-12228, with a Minimum Inhibitory Concentration (MIC) of 537.81 µM mdpi.com. It was less active against P. aeruginosa ATCC-25853 mdpi.com.
Here is a table summarizing the MIC data for this compound against certain bacterial strains from one study:
| Compound | Strain | MIC (µM) |
| This compound | S. aureus ATCC-35903 | 537.81 |
| This compound | S. epidermidis ATCC-12228 | 537.81 |
| This compound | P. aeruginosa ATCC-25853 | 1075.63 |
Antibacterial Activity
Studies have indicated that this compound possesses antibacterial activity against several bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netmdpi.com Research evaluating synthetic cinnamides and cinnamates, including this compound, demonstrated that this compound was equipotent to decyl cinnamate against S. aureus ATCC-35903 and S. epidermidis ATCC-12228, with a Minimum Inhibitory Concentration (MIC) of 537.81 µM against these strains. researchgate.netmdpi.com However, its activity was less pronounced against Pseudomonas aeruginosa ATCC-25853, with an MIC of 1075.63 µM. researchgate.netmdpi.com Another review also reported antimicrobial potential of this compound at concentrations of 128 μg/mL against S. aureus and S. epidermidis, with less activity (MIC 256 μg/mL) against P. aeruginosa. mdpi.com
| Bacterial Strain | MIC (µM) | MIC (µg/mL) | Source |
| Staphylococcus aureus | 537.81 | ~128 | researchgate.netmdpi.commdpi.com |
| Staphylococcus epidermidis | 537.81 | ~128 | researchgate.netmdpi.commdpi.com |
| Pseudomonas aeruginosa | 1075.63 | ~256 | researchgate.netmdpi.commdpi.com |
Note: MIC values in µg/mL are approximate conversions based on the molecular weight of this compound (238.28 g/mol ) and the provided µM values.
Antifungal Activity
This compound has also demonstrated antifungal properties against various fungal species. It has shown activity against Candida strains, Aspergillus flavus, and Penicillium citrinum. mdpi.com While some cinnamate derivatives with longer alkyl chains showed more potent antifungal effects against Candida strains, this compound exhibited some activity. mdpi.com For example, decyl cinnamate was bioactive against all tested Candida strains with an MIC of 1101.92 µM. mdpi.com In comparison, this compound showed reduced biological activity against Candida species. mdpi.com However, studies on related cinnamic esters have indicated activity against Aspergillus niger and Candida albicans. nih.gov
| Fungal Species | MIC (µM) | Source |
| Candida strains | Reduced activity compared to other cinnamates | mdpi.com |
| Aspergillus flavus | - | mdpi.com |
| Penicillium citrinum | - | mdpi.com |
| Aspergillus niger | 50 | nih.gov |
| Candida albicans | 43 | nih.gov |
Note: Specific MIC values for this compound against all listed fungal strains were not consistently available in the provided snippets. Data for Aspergillus niger and Candida albicans are from a study on natural cinnamic esters which included this compound.
Mechanisms of Antimicrobial Action
The mechanisms by which this compound exerts its antimicrobial effects are an area of ongoing research. Generally, the antimicrobial activity of cinnamic acid derivatives, including esters, is attributed to factors such as the presence of ester groups and their lipophilicity, which can influence their ability to penetrate microbial membranes. mdpi.comjocpr.com Increased lipophilicity has been suggested to enhance passage through biological membranes, contributing to antibacterial activity. mdpi.com While specific detailed mechanisms for this compound were not extensively detailed in the provided snippets, studies on related compounds and other cinnamic acid derivatives suggest potential interactions with microbial cell membranes and essential cellular processes. nih.govnih.gov For example, some cinnamic derivatives have been proposed to disrupt cell wall biosynthesis or interact with ergosterol (B1671047) in fungal membranes. mdpi.commdpi.com
Antioxidant Activities
This compound has been evaluated for its antioxidant properties, which are often linked to the presence of vinyl fragments in cinnamic acid derivatives. jocpr.com
Free Radical Scavenging Capacity (e.g., DPPH Assay)
The free radical scavenging capacity of this compound has been assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.govscielo.org.mxaip.orgnih.gov In one study, this compound showed an inhibitory concentration necessary to inhibit 50% of the DPPH free radical (IC50) of 149.8 mg/mL. researchgate.netnih.govresearchgate.net While this indicates some antioxidant activity, the IC50 value was noted as high compared to potent antioxidants like ascorbic acid and BHT. nih.gov The antioxidant capacity of this compound was observed to increase linearly with increasing concentration, reaching 79.6% at 250 mg/mL. nih.gov
| Assay | IC50 Value | Notes | Source |
| DPPH Assay | 149.8 mg/mL | Indicates antioxidant activity, but higher IC50 compared to potent antioxidants. | researchgate.netnih.govresearchgate.net |
Potential in Combating Oxidative Stress
Oxidative stress occurs when there is an imbalance between free radicals and antioxidants in the body, which can lead to cellular damage. calm.com Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress. calm.com While the direct potential of this compound in combating oxidative stress in biological systems requires further extensive research, its demonstrated free radical scavenging activity suggests a potential role. jocpr.comresearchgate.netnih.gov Studies on other compounds structurally related to components found alongside this compound in natural sources, such as benzyl isothiocyanate, have shown the ability to regulate oxidative conditions and enhance cellular antioxidant defense mechanisms. frontiersin.orgresearchgate.net The antioxidant activity of cinnamic acid derivatives is of interest for their potential in addressing pathologies related to lipid peroxidation in cellular membranes. jocpr.com
Anticancer and Antiproliferative Effects
Research into the biological activities of cinnamic acid derivatives has included investigations into their potential anticancer and antiproliferative effects. scielo.brmdpi.comjapsonline.com While many studies focus on modified cinnamic acid structures or other derivatives, some research suggests that the cinnamic scaffold holds promise for the development of new chemotherapeutic agents. scielo.brmdpi.com Studies have explored the antiproliferative activity of various cinnamic acid derivatives against different cancer cell lines, including melanoma, colon cancer, hepatocellular carcinoma, and lung cancer cells. scielo.brmdpi.comjapsonline.commdpi.com Although direct, detailed studies specifically on the anticancer or antiproliferative effects of this compound were not prominently featured in the provided snippets, the compound's presence in natural extracts known for biological activities and the observed cytotoxic activity against Artemia salina in one study, which indicated potential cytotoxic activity against human tumors, suggest this as an area for further investigation. researchgate.netnih.govresearchgate.net The toxicity of this compound against Artemia salina was found to be significantly higher than that of cinnamic acid. researchgate.netnih.govresearchgate.net
Cytotoxic Activity against Cancer Cell Lines (e.g., P388 Leukemia Murine Cells, B16-F10 Melanoma Cells, HeLa Cells)
This compound has demonstrated potential cytotoxic activity against certain cancer cell lines. One study indicated that this compound had higher toxicity against the bioindicator Artemia salina compared to cinnamic acid, suggesting potential cytotoxic activity against human tumors. researchgate.netnih.gov Another study on derivatives of hydroxycinnamamides, including one with a benzyl group, evaluated their cytotoxicity against P388 leukemia murine cells. While some derivatives showed low or no activity, N-benzyl-p-coumaramide exhibited potential as an anticancer agent with an IC50 of 16.15 µg/mL against P388 cells. researchgate.net Research on other compounds has also explored cytotoxic activity against cell lines such as HeLa and B16-F10, providing context for the types of cancer cells used in related studies of potential therapeutic agents. nih.govjapsonline.comresearchgate.net
Induction of Apoptosis and Cell Arrest
This compound has been shown to induce apoptosis and inhibit cell migration in MH7A cells, which are rheumatoid arthritis-derived fibroblast-like synoviocytes. tandfonline.comnih.govnih.gov Specifically, this compound at concentrations of 10–100 µg/mL could inhibit cell migration and induce apoptosis in these cells. tandfonline.comnih.gov Further experiments with this compound at 10, 20, and 40 μg/mL showed a marked increase in both early and late apoptotic cells after treatment. nih.gov Additionally, studies on an aqueous extract containing this compound demonstrated that the extract induced apoptosis in MH7A cells at concentrations of 0.4, 0.8, and 1.2 mg/mL and blocked the cell cycle in the G2/M phase at concentrations of 0.2, 0.4, and 0.6 mg/mL. tandfonline.comnih.govnih.gov
Data on Apoptosis and Cell Arrest Induction by this compound in MH7A Cells:
| Effect | Concentration Range (µg/mL) | Observation | Source |
| Induce Apoptosis | 10–100 | Could induce apoptosis | tandfonline.comnih.gov |
| Induce Apoptosis | 10, 20, 40 | Markedly increased early and late apoptotic cells | nih.gov |
| Inhibit Migration | 10–100 | Could inhibit cell migration | tandfonline.comnih.gov |
Inhibition of Cell Migration (e.g., MH7A Cells)
This compound has demonstrated the ability to inhibit cell migration. In studies focusing on MH7A rheumatoid arthritis-derived fibroblast-like synoviocytes, this compound at concentrations ranging from 10 to 100 µg/mL was found to inhibit cell migration. tandfonline.comnih.gov An aqueous extract containing this compound also reduced the migration and invasion of MH7A cells. tandfonline.comnih.gov
Interaction with Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)
Research suggests a potential interaction between this compound and matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play crucial roles in the degradation of the extracellular matrix and are involved in processes like tumor growth, invasion, and metastasis. mdpi.commdpi.com Studies on an aqueous extract containing this compound indicated that the reduction in migration and invasion of MH7A cells occurred through inhibiting the expression of MMP-1, MMP-2, and MMP-3. tandfonline.comnih.gov Molecular docking studies have also explored the binding affinity of various compounds, including cinnamic acid derivatives, to the active site of MMP-9, suggesting that inhibiting MMP-9 is a potential therapeutic strategy for various diseases, including cancers. nih.gov While direct detailed data on this compound's specific interaction with MMP-2 and MMP-9 in isolation were not extensively provided in the immediate search results, the observed inhibition of MMP expression by an extract containing it and the broader research on cinnamate derivatives as MMP inhibitors suggest a relevant interaction. tandfonline.comnih.govnih.gov MMP-2 and MMP-9 are known as gelatinases and are particularly important in the breakdown of the basement membrane. mdpi.com
Structure-Activity Relationships in Anticancer Analogs
Structure-activity relationship (SAR) studies are important for understanding how the chemical structure of a compound relates to its biological activity. While specific detailed SAR studies focused solely on this compound as the base structure for anticancer activity were not prominently featured in the immediate search results, research on related cinnamic acid derivatives provides some context. For example, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally distinct from this compound but contain a benzyl group, have explored the impact of substituents on cytotoxic activity against cancer cell lines. acs.org Another study on hydroxycinnamamide derivatives with a benzyl group evaluated their cytotoxicity against P388 leukemia cells and discussed how structural differences, such as the presence or absence of a methoxy (B1213986) group, influenced activity. researchgate.net These examples highlight how modifications to a benzyl-containing structure can affect anticancer potential.
Anti-hypertension Activity
This compound has shown potential anti-hypertension activity. Studies have indicated that this compound, isolated from the resin of sweet gum (Liquidambar styraciflua), inhibited the function of Angiotensin II (Ang II) in a dose-dependent manner without cytotoxicity. researchgate.netnih.gov Ang II plays a significant role in regulating cardiovascular homeostasis, and compounds that block its interaction with its receptors are considered potential agents for suppressing hypertension. researchgate.netnih.gov While an in vivo study mentioned showed that benzyl benzoate (B1203000) significantly suppressed Ang II-induced hypertension in mice, it also concluded that benzyl benzoate, its derivatives, and this compound may be useful for reducing hypertension. researchgate.netnih.gov
Other Therapeutic Potentials
This compound, an ester derived from cinnamic acid and benzyl alcohol, has been explored for various therapeutic applications throughout history. While its primary uses today often relate to its fragrant and flavoring properties, earlier research investigated its potential in treating a range of ailments.
Historically, this compound was investigated for its effects on several conditions, including certain infectious diseases and disorders affecting sensory organs and circulation. The available literature points to explorations of its use in contexts that are now typically managed with different therapeutic approaches.
This compound has been mentioned in the context of treating trachoma and corneal opacities, with publications dating back to the 1930s discussing its application for these ocular conditions. chemfaces.com
In the realm of otolaryngology, this compound has been listed among substances considered for the treatment of Meniere's syndrome and tinnitus aurum. chemfaces.comchemfaces.com These conditions, affecting the inner ear and auditory system, have complex etiologies and are currently managed through various medical and therapeutic interventions.
Further historical investigation into this compound, sometimes referred to as Jacobson's solution, included its use in combination with vitamin A for the treatment of cerebrovascular lesions. chemfaces.com This suggests an interest in its potential impact on conditions affecting blood vessels in the brain.
The compound was also introduced for the treatment of tuberculosis in the early 20th century, with applications noted for external manifestations of the disease. chemfaces.com The therapeutic landscape for tuberculosis has significantly evolved since then, relying on specific antibiotic regimens to combat Mycobacterium tuberculosis.
Additionally, this compound ester (Jacobson's solution) was reported in the treatment of chronic salpingitis in the mid-20th century. nih.govnih.govncats.io Chronic salpingitis, an inflammation of the fallopian tubes, is now typically addressed with antibiotic therapy and other medical interventions for pelvic inflammatory disease. medsafe.govt.nzhres.ca
Mechanistic Studies of Benzyl Cinnamate S Biological Actions
Molecular Target Identification and Validation
Benzyl (B1604629) cinnamate (B1238496), a natural product found in various plant species, is recognized for its anti-inflammatory activity. targetmol.com Its biological activities are attributed to interactions with specific molecular targets within living organisms. While comprehensive validation of all its targets is an ongoing area of research, predictive models have identified several potential protein targets.
Computational predictions suggest that benzyl cinnamate may interact with a range of proteins, including Prelamin-A/C, Kruppel-like factor 5, Cyclooxygenase-1, and the Nuclear factor NF-kappa-B p105 subunit. plantaedb.com The predicted affinity for Prelamin-A/C is notably high, with a reported potency (IC50) of 35.5 nM. plantaedb.com These predictions provide a foundation for experimental validation to confirm the direct interactions and their physiological relevance.
Table 1: Predicted Molecular Targets of this compound
| Target Name | UniProt ID | CHEMBL ID | Predicted Potency/Probability |
|---|---|---|---|
| Prelamin-A/C | P02545 | CHEMBL1293235 | 35.5 nM |
| Kruppel-like factor 5 | Q13887 | CHEMBL1293249 | 95.60% |
| Cyclooxygenase-1 | P23219 | CHEMBL221 | 92.15% |
| Nuclear factor NF-kappa-B p105 subunit | P19838 | CHEMBL3251 | 89.23% |
Data sourced from computational predictions and may require further experimental validation. plantaedb.com
Receptor Binding and Ligand-Protein Interactions (e.g., Molecular Docking Studies with Protein Crystals, SARS-CoV-2 Mpro)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov
While numerous studies have investigated potential inhibitors for SARS-CoV-2 Mpro, specific molecular docking analyses detailing the interaction of this compound with the Mpro active site are not extensively documented in the available literature. However, studies on related cinnamic ester derivatives have shown potential for Mpro inhibition. researchgate.net These studies indicate that the cinnamic framework can act as an electrophilic "warhead" for the covalent inhibition of cysteine proteases like Mpro. researchgate.net Docking studies with these related compounds have shown interactions with key residues in the Mpro binding cavity, such as Glu166. nih.govresearchgate.net For instance, the binding of various FDA-approved drugs and other compounds to Mpro often involves hydrogen bonds with residues like Glu166, Gly143, Phe140, and His41. nih.govnih.gov The potential for this compound to form similar interactions remains an area for further investigation.
Cellular Signaling Pathway Modulation (e.g., NF-κB, JAK2/STAT, TLR2, TLR4, Akt, IκBα)
Cellular signaling pathways are complex networks that transmit information from the cell surface to the nucleus, governing cellular responses. This compound's anti-inflammatory properties suggest it may modulate key inflammatory signaling pathways.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Computational predictions have identified the NF-kappa-B p105 subunit as a potential target for this compound, suggesting a possible modulatory role. plantaedb.com The activation of NF-κB often involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov Compounds that suppress this pathway can reduce the expression of pro-inflammatory genes. nih.gov While direct evidence for this compound's effect on this pathway is emerging, the modulation of NF-κB is a common mechanism for anti-inflammatory compounds.
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses. medchemexpress.combpsbioscience.com Dysregulation of this pathway is linked to inflammatory diseases and cancer. medchemexpress.combpsbioscience.com Studies on analogs of cinnamic acid benzyl amide (CABA), a structurally related compound, have shown inhibition of JAK2/STAT3 and JAK2/STAT5 signaling. researchgate.net This suggests that compounds with a cinnamic scaffold, such as this compound, may have the potential to modulate JAK/STAT activity, although direct studies are required for confirmation.
TLR Pathways: Toll-like receptors (TLRs), such as TLR2 and TLR4, are key sensors of pathogen-associated molecular patterns that initiate innate immune responses, often leading to NF-κB activation. frontiersin.orgnih.govresearchgate.net The specific effects of this compound on TLR2 and TLR4 signaling have not been detailed in the available research.
Akt/IκBα Pathway: The Akt pathway can influence NF-κB signaling and is involved in various cellular processes. nih.gov Some natural compounds have been shown to suppress the activation of the IKK/IκBα pathway. nih.gov The potential for this compound to interact with this pathway as part of its anti-inflammatory mechanism warrants further investigation.
Gene Expression and Proteomic Analysis in Response to this compound Exposure
Currently, there is a lack of specific studies detailing the comprehensive gene expression and proteomic profiles of cells or organisms directly exposed to this compound.
However, proteomic analysis has been applied to investigate the effects of structurally related compounds. For example, research on benzyl isothiocyanate, another natural plant product, has utilized quantitative proteomics to identify target proteins in multidrug-resistant Staphylococcus aureus. researchgate.net This type of analysis can reveal how a compound affects bacterial protein expression, leading to antibacterial effects. researchgate.net Similarly, transcriptomic analysis of Vibrio parahaemolyticus treated with benzyl isothiocyanate identified hundreds of upregulated and downregulated genes, providing insight into its antibacterial mechanism. researchgate.net These methodologies could be applied in future studies to elucidate the molecular basis of this compound's biological activities.
Enzyme Inhibition Kinetics and Characterization
While this compound itself is a product of enzymatic reactions, the kinetic studies of its synthesis provide valuable insights into enzyme inhibition. The lipase-catalyzed synthesis of this compound from cinnamic acid and benzyl alcohol follows a Ping-Pong bi-bi mechanism with substrate inhibition. benthamdirect.comresearchgate.net
In this reaction, an excess of the substrate benzyl alcohol has been shown to inhibit the activity of the lipase (B570770) enzyme. benthamdirect.comresearchgate.netresearchgate.netnih.gov Kinetic analysis determined that the inhibition constant (KiB) for benzyl alcohol decreased as the temperature increased, suggesting that the inhibitory effect could be lessened at higher temperatures. benthamdirect.comresearchgate.net The study also identified the first step of the reaction, the acylation of the enzyme by cinnamic acid, as the rate-limiting step, with a significantly higher activation energy compared to the second step. benthamdirect.comresearchgate.net
Table 2: Kinetic and Thermodynamic Parameters for Lipase-Catalyzed Synthesis of this compound
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Activation Energy (Step 1) | 52.46 | kJ/mol | Energy barrier for the acylation of lipase by cinnamic acid. benthamdirect.comresearchgate.net |
| Activation Energy (Step 2) | 12.97 | kJ/mol | Energy barrier for the transfer of the cinnamoyl group to benzyl alcohol. benthamdirect.comresearchgate.net |
| Enthalpy (ΔH) | +55.7 | kJ/mol | Indicates the esterification process is endothermic. benthamdirect.comresearchgate.net |
These findings are crucial for optimizing the biotechnological production of this compound and demonstrate a clear instance of enzyme inhibition related to the compound. benthamdirect.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Akt |
| Benzyl alcohol |
| This compound |
| Benzyl isothiocyanate |
| Cinnamic acid |
| Cyclooxygenase-1 |
| Glu166 |
| Gly143 |
| His41 |
| IκBα |
| IKK |
| JAK1 |
| JAK2 |
| JAK3 |
| Kruppel-like factor 5 |
| NF-κB |
| Phe140 |
| Prelamin-A/C |
| STAT1 |
| STAT2 |
| STAT3 |
| STAT4 |
| STAT5 |
| STAT5a |
| STAT5b |
| STAT6 |
| TLR2 |
| TLR4 |
Toxicological Assessment and Safety Research of Benzyl Cinnamate
In Vitro Cytotoxicity Studies (e.g., Artemia salina Bioindicator)
In vitro cytotoxicity studies are fundamental in the preliminary toxicological assessment of chemical compounds. The brine shrimp (Artemia salina) lethality assay is a frequently used bioindicator for such screenings due to its simplicity, cost-effectiveness, and reliability in predicting cytotoxic activity. Research has consistently shown that benzyl (B1604629) cinnamate (B1238496) exhibits toxicity in this assay.
In a study evaluating the biological properties of enzymatically synthesized benzyl cinnamate, the compound demonstrated significant toxicity against Artemia salina. researchgate.net The study determined the median lethal dose (LD50), which is the concentration required to kill 50% of the brine shrimp population. The results highlighted the potent cytotoxic nature of this compound in this in vitro model. researchgate.net The brine shrimp assay serves as a general bioassay that can indicate a broad range of biological activities, including potential antitumor properties, making it a valuable tool in early-stage research. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound against Artemia salina
| Bioindicator | Assay | Endpoint | Result (μg/mL) | Reference |
|---|---|---|---|---|
| Artemia salina (Brine Shrimp) | Lethality Assay | LD50 | 0.07 | researchgate.net |
In Vivo Toxicity Studies (e.g., Animal Models, Zebrafish Embryos for Developmental Toxicity of Benzyl Alcohol Precursor)
In vivo studies in whole organisms provide critical information on systemic and developmental toxicity. While comprehensive in vivo data specifically for this compound is limited in publicly available literature, valuable insights can be drawn from studies on its precursor, benzyl alcohol.
The zebrafish (Danio rerio) embryo model is widely used to assess the developmental toxicity of chemical substances. Studies on benzyl alcohol have demonstrated its potential to induce adverse developmental effects. When zebrafish embryos were exposed to benzyl alcohol, researchers observed significant pathological alterations, including increased mortality, inhibited hatching rates, and cardiovascular defects such as pericardial edema. ewg.orgfishersci.com Furthermore, exposure led to degenerated liver formation and disruption of motor neuron axonal integrity, indicating organ-specific toxicity during early development. ewg.org
Toxicology studies have also been conducted on benzyl alcohol using rodent models. In a two-year gavage study by the National Toxicology Program, F344/N rats and B6C3F1 mice were administered benzyl alcohol. The results of these studies showed no evidence of carcinogenic activity in either rats or mice under the conditions of the experiment. fishersci.se
Table 2: Developmental Toxicity Findings for Benzyl Alcohol in Zebrafish Embryos
| Observed Effect | Organ System Affected | Reference |
|---|---|---|
| Increased Mortality & Inhibited Hatching | General Development | fishersci.com |
| Pericardial Edema & Cardiac Malformation | Cardiovascular | ewg.org |
| Degenerated Liver Formation | Hepatic | ewg.org |
| Disruption of Motor Neuron Axonal Integrity | Neurological | ewg.org |
Sensitization and Allergic Reaction Potential
This compound is well-recognized in the scientific and regulatory communities as a fragrance ingredient with skin-sensitizing properties. lu.se It is a known cause of allergic contact dermatitis in susceptible individuals and is listed as a fragrance allergen by regulatory bodies such as the European Union. lu.se
The Research Institute for Fragrance Materials (RIFM) has evaluated this compound and concluded that it is a weak skin sensitizer. lu.se Its potential to cause allergic reactions is the primary reason for its regulation in consumer products. In clinical practice, this compound is included in fragrance series for patch testing to diagnose fragrance allergies. One study showed that when 182 patients were tested with 8% this compound, six individuals exhibited a positive allergic reaction. lu.se The European Chemicals Agency (ECHA) also recognizes it as a skin sensitizer. lu.se Due to its allergenic potential, its presence must be declared on cosmetic labels in the European Union if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products. lu.se
Table 3: Sensitization Profile of this compound
| Finding | Organization/Study | Reference |
|---|---|---|
| Classified as a weak skin sensitizer | RIFM | lu.se |
| Recognized as a skin sensitizer | ECHA | lu.se |
| Listed as a known fragrance allergen | European Union (EU 26 List) | lu.se |
| Positive patch test reaction in 6 of 182 patients (at 8%) | Clinical Study | lu.se |
Regulatory Frameworks and Safety Standards in Research (e.g., RIFM, IFRA, FEMA GRAS Assessment, JECFA)
The use of this compound as a fragrance and flavor ingredient is governed by a robust framework of international safety standards and regulatory bodies. These organizations conduct thorough scientific reviews to establish safe use levels.
The Research Institute for Fragrance Materials (RIFM) performs comprehensive safety assessments of fragrance ingredients. nih.gov The RIFM Expert Panel reviews all available toxicological data, including sensitization, to develop safety guidelines. nih.gov Based on these scientific assessments, the International Fragrance Association (IFRA) establishes standards that may restrict the maximum concentration of this compound in various categories of consumer products to minimize the risk of sensitization. nih.govthegoodscentscompany.com
In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel has evaluated this compound and designated it as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent. nih.gov Its FEMA GRAS number is 2142. nih.gov
Globally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also assessed this compound. JECFA concluded that the substance does not present a safety concern at the current levels of intake when used as a flavoring agent. nih.gov
Table 4: Regulatory Status of this compound
| Organization | Designation/Action | Use | Reference |
|---|---|---|---|
| RIFM | Safety Assessment Conducted | Fragrance | nih.gov |
| IFRA | Usage Standards (Concentration Limits) | Fragrance | nih.govthegoodscentscompany.com |
| FEMA | Generally Recognized as Safe (GRAS No. 2142) | Flavor | nih.gov |
| JECFA | No safety concern at current intake levels (No. 670) | Flavor | nih.gov |
Environmental Toxicology and Ecotoxicology
According to safety data sheets, this compound is classified as very toxic to aquatic life and toxic to aquatic life with long-lasting effects. fishersci.comlu.se This has led to its classification under the Globally Harmonized System (GHS) as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 2. lu.se However, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). lu.se
Environmental fate modeling suggests that if released into water, this compound is expected to adsorb to suspended solids and sediment. It has a high potential for bioconcentration in aquatic organisms based on an estimated bioconcentration factor (BCF) of 270. If released to soil, it is expected to have no mobility. In the atmosphere, it is predicted to be degraded by reaction with hydroxyl radicals.
Table 5: Ecotoxicological Profile and Environmental Fate of this compound
| Parameter | Finding/Classification | Reference |
|---|---|---|
| Acute Aquatic Toxicity | Category 1 (H400: Very toxic to aquatic life) | lu.se |
| Chronic Aquatic Toxicity | Category 2 (H411: Toxic to aquatic life with long lasting effects) | lu.se |
| Persistence/Bioaccumulation | Not considered PBT or vPvB | lu.se |
| Bioconcentration Factor (BCF) | 270 (Estimated, High Potential) | |
| Soil Mobility | Expected to have no mobility |
Analytical Methodologies for Benzyl Cinnamate in Research
Chromatographic Techniques (e.g., HPLC-UV, HPLC-ESI-MS, GC-MS)
Chromatography is a cornerstone for the separation and analysis of benzyl (B1604629) cinnamate (B1238496) from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely utilized, often coupled with mass spectrometry (MS) for definitive identification. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of benzyl cinnamate. bohrium.com It is particularly useful for quantitative analysis in synthesis and formulation studies. bohrium.com A common detection method is UV spectroscopy (HPLC-UV), where the molecule's absorbance of UV light is measured. researchgate.net For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry, such as Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and frequently used method for the analysis of volatile and semi-volatile compounds like this compound. nist.govthegoodscentscompany.com In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov GC-MS has been effectively used for the chemical profiling and quantitative analysis of allergenic esters, including this compound, in natural products like propolis. thegoodscentscompany.comthegoodscentscompany.com The electron ionization system for detection typically operates with an ionization energy of 70 eV. nih.gov
| Technique | Principle | Common Detector | Application Example |
|---|---|---|---|
| HPLC | Separation in a liquid mobile phase based on differential partitioning between the mobile and stationary phases. | UV Detector (UV) | Quantitative analysis of this compound yield during enzymatic synthesis. bohrium.com |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Mass Spectrometer (MS) | Identification and quantification of this compound in propolis and cosmetic products. thegoodscentscompany.comthegoodscentscompany.com |
Spectroscopic Techniques (e.g., FTIR, 1H-NMR, 13C-NMR)
Spectroscopic techniques are indispensable for the structural elucidation of this compound. They provide detailed information about the molecule's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are powerful tools that provide precise information about the hydrogen and carbon skeletons of the molecule, respectively. uobasrah.edu.iq The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J) in ¹H-NMR reveal information about adjacent protons. rsc.org
The characteristic signals for this compound in ¹H-NMR and ¹³C-NMR spectra, using deuterated chloroform (B151607) (CDCl₃) as a solvent, have been well-documented. rsc.org
¹H-NMR: The spectrum shows distinct signals for the vinyl protons of the cinnamate moiety and the protons of the two phenyl rings and the benzylic methylene (B1212753) group. rsc.org
¹³C-NMR: The carbon spectrum displays signals corresponding to the carbonyl carbon, the olefinic carbons, and the carbons of the aromatic rings. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. wisc.edu The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the C=O stretch of the ester group, C=C stretching of the aromatic rings and the alkene, and C-O stretching. researchgate.net
| Technique | Parameter | Observed Chemical Shifts (δ) and Coupling Constants (J) |
|---|---|---|
| ¹H-NMR (400 MHz) | Vinyl Proton | 7.72 ppm (d, J = 16.0 Hz, 1 H) |
| Aromatic Protons | 7.48-7.46 ppm (m, 2 H) | |
| Aromatic Protons | 7.39-7.31 ppm (m, 8 H) | |
| Vinyl Proton | 6.47 ppm (d, J = 16.0 Hz, 1 H) | |
| Benzylic Protons | 5.23 ppm (s, 2 H) | |
| ¹³C-NMR (100 MHz) | Carbonyl Carbon | 166.56 ppm |
| Vinyl Carbon | 144.99 ppm | |
| Aromatic/Vinyl Carbons | 135.94, 134.19, 130.18, 128.73, 128.44, 128.13, 128.09, 127.95 ppm | |
| Vinyl Carbon | 117.73 ppm | |
| Benzylic Carbon | 66.17 ppm |
Quantitative Analysis Methods
Accurate quantification of this compound is essential for process optimization and regulatory compliance. Chromatographic methods are the primary choice for quantitative analysis.
HPLC-UV: This is a widely used method for quantifying this compound. bohrium.com The method relies on creating a calibration curve by plotting the known concentrations of standard solutions against their measured UV absorbance. The concentration of this compound in an unknown sample can then be determined by comparing its absorbance to the calibration curve. Studies optimizing the enzymatic synthesis of this compound have used HPLC to quantify the product, achieving yields as high as 97.6%. nih.gov
GC-MS: For quantitative purposes, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to scanning the full mass range. An internal standard, a compound with similar chemical properties to this compound but which is not present in the sample, is often added to improve the accuracy and precision of the quantification. nih.gov For example, in the analysis of the related compound benzyl alcohol, 3,4-dimethylphenol (B119073) has been used as an internal standard. nih.gov Key validation parameters for quantitative methods include linearity, precision (within-run and between-run), and the limit of detection (LOD). nih.gov
Sample Preparation and Extraction Techniques for Biological and Environmental Matrices
The analysis of this compound in complex biological (e.g., plasma, serum) and environmental (e.g., water) samples requires an effective sample preparation step to remove interfering substances and concentrate the analyte. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a common technique used to isolate compounds from a sample matrix. researchgate.net In a typical procedure for isolating a synthesized product, the reaction mixture is extracted with an organic solvent immiscible with water, such as ethyl acetate (B1210297). The combined organic phases are then dried, for example with anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. rsc.org
Column Chromatography: This technique is used for the purification and isolation of this compound from reaction mixtures or crude extracts. rsc.org The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase), like hexane (B92381) and ethyl acetate, is used to elute the compounds. rsc.orgnih.gov Separation occurs based on the differential adsorption of the components to the stationary phase. nih.gov
Preparation for Biological Assays: For in vitro studies, such as toxicity testing, stock solutions of this compound are often prepared. Due to its poor water solubility, a co-solvent like dimethylsulfoxide (DMSO) is typically used to dissolve the compound before further dilution in an aqueous medium like saline water. nih.gov
Extraction from Biological Fluids: For analyzing analytes in biological fluids like plasma or serum, sample preparation often involves protein precipitation followed by extraction. nih.govresearchgate.net This is crucial to prevent matrix interference and protect the analytical instrumentation. researchgate.net
Structure Activity Relationship Sar Studies and Derivative Development
Investigation of Functional Groups and Their Influence on Biological Activity
The biological activity of benzyl (B1604629) cinnamate (B1238496) derivatives is significantly influenced by the nature and position of various functional groups on both the benzyl and the cinnamate moieties. SAR studies on the broader class of cinnamates and cinnamides have provided valuable insights into which structural features are crucial for their antimicrobial effects.
The core structure of benzyl cinnamate possesses three main sites for potential modification: the aromatic ring of the cinnamate portion, the acrylic acid side chain, and the benzyl group. The lipophilicity and electronic properties of substituents on the aromatic rings, as well as the nature of the ester linkage, play a critical role in determining the compound's interaction with biological targets.
For instance, in a study comparing the antimicrobial activity of various synthetic cinnamides and cinnamates, it was observed that the nature of the ester or amide group significantly impacts the biological response. While this compound itself shows activity, modifications to the alcohol-derived portion can either enhance or diminish its effects. For example, replacing the benzyl group with a butyl group, as in butyl cinnamate, resulted in a more potent antifungal and antibacterial agent. This suggests that the size and lipophilicity of the ester group are important for antimicrobial action. The introduction of an aromatic ring in the ester portion, as in this compound, compared to a simple alkyl chain, can lead to a loss of antifungal activity against certain strains, possibly due to steric hindrance or altered electronic properties. nih.gov
Furthermore, the presence of an isopropyl group on the benzylamide derivative of cinnamic acid (4-isopropylbenzylcinnamide) showed the most potent antibacterial activity in one study, indicating that specific substitutions on the benzyl portion can be beneficial. nih.gov The conjugated double bond in the cinnamate structure is also considered a key feature for its biological activity. nih.gov
| Compound | S. aureus (ATCC-35903) | S. epidermidis (ATCC-12228) | P. aeruginosa (ATCC-25853) |
|---|---|---|---|
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 |
| Decyl Cinnamate | 550.96 | 550.96 | 550.96 |
| This compound | 537.81 | 537.81 | 1075.63 |
| 4-isopropylbenzylcinnamide | 458.15 | 458.15 | 458.15 |
[Source: Adapted from Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study nih.gov]
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound analogs are guided by the insights gained from SAR studies. The goal is to create novel molecules with improved biological profiles. The synthesis of these derivatives can be achieved through various established chemical reactions.
A common method for synthesizing this compound and its analogs is through the esterification of cinnamic acid or its substituted derivatives with benzyl alcohol or its corresponding analogs. This reaction can be catalyzed by acids or enzymes. Enzymatic synthesis, often utilizing lipases, is considered a greener and more specific method. For instance, lipase-catalyzed esterification has been successfully employed for the production of this compound, with studies optimizing reaction conditions such as the choice of enzyme, solvent, temperature, and substrate molar ratio to achieve high yields. nih.gov
To introduce substituents on the aromatic rings of this compound, substituted starting materials are typically used. For example, to synthesize analogs with functional groups on the cinnamate moiety, a correspondingly substituted cinnamic acid is reacted with benzyl alcohol. Similarly, to modify the benzyl portion, cinnamic acid can be reacted with a substituted benzyl alcohol.
Another approach involves the Claisen-Schmidt condensation, which can be used to synthesize various cinnamic acid precursors. This reaction involves the condensation of an aromatic aldehyde with an ester in the presence of a base. The resulting substituted cinnamic acid can then be esterified with benzyl alcohol to yield the desired this compound analog. researchgate.net The development of one-pot synthesis methods aims to improve the efficiency and reduce the environmental impact of producing these derivatives. nih.gov
Evaluation of Modified Structures for Enhanced Efficacy or Reduced Toxicity
Once synthesized, the modified this compound structures are subjected to biological evaluation to assess their efficacy and toxicity. This is a crucial step in identifying promising lead compounds for further development. The evaluation typically involves in vitro assays to determine the compound's activity against specific biological targets, such as microbial strains or cancer cell lines, and to assess its toxicity profile.
In the context of antimicrobial activity, the minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of a compound. As shown in Table 1, the MIC values of this compound and its analogs against various bacterial strains have been determined. For instance, this compound was found to be equipotent to decyl cinnamate against S. aureus and S. epidermidis, but less active against P. aeruginosa. nih.gov This highlights the importance of evaluating modified structures against a panel of relevant organisms to understand their spectrum of activity.
Beyond efficacy, the toxicity of the derivatives is a critical consideration. Cytotoxicity assays are often performed on mammalian cell lines to determine the concentration at which the compound becomes toxic to host cells. A desirable derivative would exhibit high potency against the target organism or cell line while showing low toxicity to normal cells, thus having a favorable therapeutic index. For example, a study on the toxicity of this compound against Artemia salina showed that it had a significantly higher toxicity (LD50 = 0.07 µg/mL) compared to its precursor, cinnamic acid (LD50 = 439.6 µg/mL), suggesting that the benzyl ester modification can dramatically increase toxicity in this model. nih.gov This underscores the need for careful evaluation of the toxicological profile of any new derivative.
| Compound | LD50 (µg/mL) |
|---|---|
| Cinnamic Acid | 439.6 |
| This compound | 0.07 |
[Source: Adapted from Production of this compound by a low-cost immobilized lipase (B570770) and evaluation of its antioxidant activity and toxicity nih.gov]
Computational Chemistry and Molecular Modeling in SAR (e.g., Molecular Docking)
Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for this compound and its derivatives. These in silico methods provide valuable insights into how these molecules interact with their biological targets at a molecular level, thereby guiding the design of more potent and selective compounds.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (in this case, a this compound analog) when bound to a specific receptor or enzyme. This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity for the target.
For example, in the study of cinnamic acid derivatives as antimicrobial agents, molecular docking simulations suggested that the most likely targets for some of these compounds in C. albicans were histone deacetylases (caHOS2 and caRPD3), while in S. aureus, the target was identified as β-ketoacyl-ACP synthase III (saFABH). nih.gov By understanding these interactions, medicinal chemists can rationally design new derivatives with modifications that are predicted to enhance binding affinity and, consequently, biological activity. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site of the target enzyme, a derivative with a lipophilic substituent at the corresponding position on the this compound scaffold could be synthesized and tested.
These computational approaches not only help in rationalizing the observed SAR but also play a crucial role in prioritizing which analogs to synthesize, thereby saving time and resources in the drug discovery process.
Future Directions and Emerging Research Areas
Elucidating Novel Biological Pathways and Targets
While preliminary studies have highlighted the anti-inflammatory and anti-proliferative capabilities of benzyl (B1604629) cinnamate (B1238496), the precise molecular mechanisms remain largely uncharacterized. nih.gov Future research is poised to delve deeper into the specific biological pathways and molecular targets modulated by this compound. Studies on structurally related compounds offer a roadmap for these investigations. For instance, certain benzyl alcohol derivatives have been shown to attenuate inflammatory responses by regulating the activity of key transcription factors such as NF-κB and AP-1. nih.gov It is plausible that benzyl cinnamate may exert its anti-inflammatory effects through similar pathways.
Emerging research indicates that this compound can inhibit cell migration and induce apoptosis in rheumatoid arthritis-derived fibroblast-like synoviocytes. nih.gov A critical future direction will be to elucidate the specific signaling cascades involved in this process. Investigating its influence on the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family proteins and caspases) and key regulators of cell migration will be essential. Furthermore, computational and proteomic approaches have identified potential protein targets for this compound, including various enzymes and nuclear receptors, which warrant experimental validation to understand the compound's broader biological impact. plantaedb.com
Advanced Drug Delivery Systems for this compound
A significant hurdle for the clinical application of many phytochemicals, including this compound, is their poor water solubility and potentially low bioavailability. rsc.org Advanced drug delivery systems offer a promising strategy to overcome these limitations. The field is moving towards encapsulating such compounds in nanocarriers to enhance their stability, solubility, and therapeutic efficacy. nih.gov
For related compounds like cinnamic acid and its derivatives, various nano-formulations have been explored, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. rsc.orgnih.govmonash.edu These systems can protect the active compound from degradation, allow for controlled release, and potentially enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity. nih.govmonash.edu Future research should focus on developing and optimizing similar nano-delivery systems specifically for this compound. Encapsulation within zein (B1164903) nanofibers has been shown to be effective for cinnamaldehyde, a related compound, suggesting this could be a viable approach for this compound as well. researchgate.net
Combinatorial Therapies Involving this compound
The treatment of complex multifactorial diseases, particularly cancer, is increasingly reliant on combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. arccjournals.comrsc.org Given its anti-proliferative properties, this compound is a candidate for investigation in combinatorial regimens. Systematic reviews of other cinnamic acid derivatives have shown that they can act synergistically with conventional chemotherapy drugs like cisplatin (B142131) and doxorubicin (B1662922) in breast cancer cell lines, leading to increased cytotoxicity and reversal of drug resistance. nih.govresearchgate.net
An important avenue for future research is to explore the potential of this compound as an adjunct to standard cancer therapies. Studies should be designed to determine if it can sensitize cancer cells to existing drugs, allowing for lower, less toxic doses of conventional agents. Investigating its effects in combination with targeted therapies or immunotherapies could also reveal novel synergistic interactions, potentially leading to more effective and durable treatment outcomes. nih.gov
Sustainable and Green Synthesis Technologies for this compound
While this compound can be extracted from natural sources, chemical synthesis is often required to meet demand. monash.edu Traditional chemical synthesis methods can be harsh and environmentally unfriendly. taylorfrancis.com Consequently, a major emerging research area is the development of sustainable and green technologies for its production. Enzymatic synthesis, in particular, represents a promising alternative. nih.gov
Research has demonstrated the successful lipase-catalyzed synthesis of this compound through the esterification of cinnamic acid and benzyl alcohol. naturproscientific.com Various lipases, such as Lipozyme TLIM and Novozym 435, have been shown to be effective catalysts under mild reaction conditions, achieving high yields of up to 97.7%. rsc.orgtaylorfrancis.com Another green approach involves the use of reusable solid acid catalysts, such as HND-26, which also provide high yields and a cost-effective synthesis route. researchgate.net Future work will likely focus on optimizing these biocatalytic processes for industrial-scale production, improving enzyme reusability, and exploring novel, even more efficient green catalysts. researchgate.netnih.gov
| Catalyst | Method | Key Conditions | Maximum Yield (%) | Reference |
|---|---|---|---|---|
| Lipozyme TLIM | Enzymatic Esterification | 40°C, 2.6:1 substrate molar ratio, 27 h | 97.7 | taylorfrancis.com |
| Lipase (B570770) NS88011 | Enzymatic Catalysis | 59°C, 1:3 acid:alcohol molar ratio, 32 h | 97.6 | nih.gov |
| Lipozyme TLIM | Enzymatic Esterification | Isooctane (B107328) medium | 97.3 | naturproscientific.com |
| Solid Acid HND-26 | Catalytic Esterification | 58°C, 1:20 acid:alcohol molar ratio, 25 h | 95.1 | researchgate.net |
Role in Plant Defense Mechanisms and Ecological Interactions
The natural occurrence of this compound in plants suggests it plays a role in their interactions with the environment. youtube.com An exciting area of emerging research is the elucidation of its specific functions in plant defense and ecosystem dynamics. A key study found that when tobacco plants are infected with the pathogen Ralstonia solanacearum, the secretion of this compound from the roots is significantly up-regulated. researchgate.net This increase in this compound was shown to promote the colonization of the rhizosphere by antagonistic, beneficial bacteria, suggesting it functions as a chemical signal to recruit microbial allies for defense. researchgate.net
Furthermore, other cinnamic acid esters have demonstrated insecticidal and larvicidal activities, pointing to a potential role for this compound in defending against herbivorous insects. nih.gov Future research should aim to characterize the full spectrum of its activity against various plant pathogens and insect pests. Understanding these ecological roles could have significant implications for agriculture, potentially leading to the development of novel, natural crop protection strategies.
Translational Research and Clinical Study Design Considerations
Translating the promising in vitro findings for this compound into clinical applications requires a structured and rigorous research pathway. The immediate future direction involves conducting preclinical in vivo studies using animal models to validate its therapeutic efficacy and to gather essential pharmacokinetic data. youtube.com For example, based on its effects on synoviocytes, its potential could be tested in animal models of rheumatoid arthritis. nih.gov
Should preclinical data prove positive, the design of human clinical trials will be the subsequent critical step. Designing trials for phytochemicals presents unique challenges. nih.govbioaccessla.com Key considerations will include the development of a standardized formulation of this compound to ensure consistent potency and quality. A significant challenge is creating a suitable placebo that matches the taste or aroma of the active compound to maintain blinding. bioaccessla.com Early-phase trials will need to establish the optimal dose through dose-response studies. researchgate.net For later-phase randomized controlled trials, defining clear, objective clinical endpoints and ensuring adequate statistical power will be paramount to rigorously evaluate its safety and efficacy. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying benzyl cinnamate in complex mixtures?
Gas chromatography coupled with time-of-flight mass spectrometry (GC–TOF/MS) is highly effective for identifying and quantifying this compound in multicomponent systems like natural resins. For instance, GC–TOF/MS with principal component analysis (PCA) can distinguish between samples with >90% accuracy, as demonstrated in benzoin gum analysis . Additionally, gas chromatography using poly(dimethyldiphenylsiloxane) or poly(cyanopropylphenyldimethylsiloxane) stationary phases enables precise retention factor determination across temperature gradients (80–260°C) .
Q. What are the optimal enzymatic synthesis conditions for this compound?
Novozym 40086, an immobilized lipase, achieves a 96.2% yield under optimized parameters: 46.3°C reaction temperature, 1:3 molar ratio (cinnamic acid:benzyl alcohol), 23.1 mg mL⁻¹ enzyme concentration, and 11.3-hour reaction time. This biocatalyst retains >90% efficiency after nine reuse cycles, making it superior to traditional acid-catalyzed methods .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key protocols include:
- Ventilation : Work in well-ventilated areas to avoid inhalation risks.
- PPE : Wear nitrile gloves, EN166-compliant safety goggles, and lab coats.
- Storage : Keep containers sealed, away from oxidizers, and at 0–6°C for long-term stability .
- Disposal : Follow federal/state regulations for chemical waste, avoiding environmental release .
Q. How can researchers verify reported discrepancies in this compound’s physical properties?
Conflicting melting points (e.g., 34–37°C vs. 230°C) arise from polymorphic forms or impurities. Cross-validate using differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) to assess purity. For example, Sigma-Aldrich reports a melting range of 34–37°C with >98% purity .
Advanced Research Questions
Q. How does the Abraham solvation parameter model predict this compound’s environmental distribution?
The model uses optimized solute descriptors (E = 1.304, S = 1.501, B = 0.617, V = 1.919, L = 8.938) derived from gas chromatography and liquid-liquid partition experiments. These values estimate log K (partition coefficients) between environmental phases (e.g., air-water, octanol-water), enabling predictions of bioaccumulation and toxicity without animal testing .
Q. What experimental designs address contradictions in dermal absorption data for toxicological risk assessments?
The IFRA Standard recommends:
- In vitro assays : Use Franz diffusion cells with human skin models to measure permeation rates.
- Dose-response studies : Align exposure levels (0.1–10 mg/cm²) with product categories (e.g., leave-on vs. rinse-off).
- Comparative analysis : Cross-reference RIFM safety assessments with computational QSAR models to resolve discrepancies .
Q. How can computational models resolve contradictions between experimental and predicted toxicity data?
Apply the Threshold of Toxicological Concern (TTC) framework combined with the Abraham model. For example, this compound’s low in vivo toxicity (rat oral LD₅₀ = 5,530 mg/kg) aligns with its low hydrogen-bond acidity (A = 0.000), suggesting minimal bioactivity. Validate predictions using in vitro assays like Ames tests .
Q. What strategies mitigate degradation during long-term storage of this compound?
Degradation pathways (e.g., hydrolysis to cinnamic acid) are minimized by:
- Temperature control : Store at 2–8°C in amber glass vials.
- Desiccants : Use silica gel to prevent moisture-induced ester hydrolysis.
- Periodic analysis : Monitor purity via GC–MS every six months .
Methodological Guidance Table
| Research Focus | Recommended Method | Key Parameters | Evidence Source |
|---|---|---|---|
| Quantification in mixtures | GC–TOF/MS with PCA | Retention index matching, m/z 238 → 105 | |
| Enzymatic synthesis | Novozym 40086-mediated esterification | 46.3°C, 1:3 molar ratio, 23.1 mg mL⁻¹ | |
| Environmental distribution | Abraham solvation model | Descriptors: E, S, B, V, L | |
| Toxicity prediction | QSAR + TTC framework | LD₅₀, log Kow, hydrogen-bond acidity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
